molecular formula C3H5ClO2 B1360038 Methoxyacetyl chloride CAS No. 38870-89-2

Methoxyacetyl chloride

Cat. No. B1360038
CAS RN: 38870-89-2
M. Wt: 108.52 g/mol
InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N
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Description

Methoxyacetyl chloride is a chemical compound with the molecular formula C3H5ClO2 . It is used as an intermediate for active pharmaceutical ingredients and dyes . Furthermore, it acts as a precursor for the synthesis of agrochemicals .


Synthesis Analysis

Methoxyacetyl chloride can be used for methoxyacetylation of various compounds. For instance, it can be used to synthesize 8-Methoxyacetoxybilocularin A from Bilocularin A . It can also be used to synthesize N-(2-methoxyacetyl)-benzamides from substituted and unsubstituted benzamides .


Molecular Structure Analysis

The molecular structure of Methoxyacetyl chloride is represented by the linear formula CH3OCH2COCl . The molecular weight of Methoxyacetyl chloride is 108.52 .


Chemical Reactions Analysis

Methoxyacetyl chloride is involved in several chemical reactions. It can be used for the synthesis of β-lactams by reacting with imines . It can also be used in the post-synthetic modification of the metal-organic framework (MOF), MIL-101, to synthesize a catalyst for the cycloaddition reaction of CO2 with propylene oxide .


Physical And Chemical Properties Analysis

Methoxyacetyl chloride has a density of 1.2±0.1 g/cm3 . Its boiling point is 112.5±0.0 °C at 760 mmHg . The vapour pressure of Methoxyacetyl chloride is 21.7±0.2 mmHg at 25°C . The refractive index of Methoxyacetyl chloride is 1.401 .

Scientific Research Applications

Synthesis of Novel Compounds

Methoxyacetyl chloride is used in the stereoselective production of specific isomers in organic synthesis. For instance, it reacts with 2-methylthio-2-thiazoline to produce one isomer of 6-methoxy-5-methylthiopenam. This compound can undergo further rearrangement to form novel bicyclic β-lactams, which have potential applications in medicinal chemistry and drug development (Bose, Fahey, & Manhas, 1973).

Analytical Chemistry Applications

In analytical chemistry, methoxyacetyl chloride is part of methods used for the estimation of certain compounds in biological samples. For example, it is involved in a gas chromatographic method for estimating 3-methoxy-4hydroxyphenylglycol in urine (Kahane, Ebbighausen, & Vestergaard, 1972).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, methoxyacetyl chloride is used for the acetylation of anisole, leading to the formation of specific ketones. This process is important in the synthesis of various carbonyl compounds used in different industrial applications (Rohan et al., 1998).

Applications in Biochemistry

Methoxyacetyl chloride plays a role in the study of biochemical processes. For instance, it is used in the preparation of certain compounds like N-methoxyacetyl- and N-chloroacetyl-pyrazole, which are studied for their properties and reactions in biochemistry (Barthel & Schmeer, 1970).

Pharmaceutical Applications

In pharmaceutical research, methoxyacetyl chloride is used in oligonucleotide synthesis. It serves as an amino protecting group, facilitating the preparation of modified DNA containing alkali labile bases (Schulhof, Molko, & Teoule, 1987).

Safety And Hazards

Methoxyacetyl chloride is a flammable liquid and vapor . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Containers of Methoxyacetyl chloride can burst violently or explode when heated, due to excessive pressure build-up . Vapours may form explosive mixtures with air .

properties

IUPAC Name

2-methoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWHOSQTYYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075238
Record name Acetyl chloride, methoxy-
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Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyacetyl chloride

CAS RN

38870-89-2
Record name Methoxyacetyl chloride
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Record name Methoxyacetyl chloride
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Record name 38870-89-2
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Record name Acetyl chloride, methoxy-
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Record name Methoxyacetyl chloride
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Record name METHOXYACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
712
Citations
FP DeHaan, M Djaputra, MW Grinstaff… - The Journal of …, 1997 - ACS Publications
… character of the more commonly used chloromethylating reagent bis(chloromethyl) ether, we followed McKillip's suggestion 10 and worked initially with methoxyacetyl chloride (MAC). …
Number of citations: 22 pubs.acs.org
NJ Nystuen, MB Jones - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… methylene chloride, methoxyacetyl chloride, and chloromethyl methyl … The fluorene/methoxyacetyl chloride and fluorene/… The methoxyacetyl chloride system has been postulated to react …
Number of citations: 12 onlinelibrary.wiley.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
oxyphenyl)-2-methoxyethanone in methanol under hydrogen (five bars) in the presence of 5% Pd/C for 24 h (81%)[4824]. Also obtained by methoxylation of the trimethylsilyl enol ether …
Number of citations: 3 link.springer.com
J McMurdo - 1993 - elibrary.ru
… formed from 5-tert-butyl-m-xylene and methoxyacetyl chloride beyond 50%. $\sp{13}$C … the carbonyl in the methoxyacetyl chloride. A new reagent, namely methoxyacetyl chloride, has …
Number of citations: 2 elibrary.ru
BA Dreikorn, GP Jourdan, HR Hall… - Journal of Agricultural …, 1990 - ACS Publications
… methyl -bromopropionate followed by acylation with an -methoxyacetyl chloride as in … As indicated above, the acylation of 7 with -methoxyacetyl chloride gave the desired compound, 6, …
Number of citations: 9 pubs.acs.org
AK Bose, JL Fahey, MS Manhas - Journal of Heterocyclic …, 1973 - Wiley Online Library
… The reaction of methoxyacetyl chloride and triethylamine with this imine led to the stereospecific formation of 6-methoxy-5-methylthiopenam (2) in 73% yield. The pmr spectrum of (2) …
Number of citations: 27 onlinelibrary.wiley.com
F ABASSI, P Hodge… - Polymer communications …, 1988 - pascal-francis.inist.fr
Chloromethylation of polystyrene using methoxyacetyl chloride … Chloromethylation of polystyrene using methoxyacetyl chloride …
Number of citations: 14 pascal-francis.inist.fr
ND Westcott, RA Reichle - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
… acylated with either methoxyacetyl chloride or 2-furoyl chloride to produce 14C labelled … was the key product that could then be acylated with methoxyacetyl chloride or 2-furoyl chloride …
N Yonezawa, T Hino, Y Tokita, K Matsuda, T Ikeda - Tetrahedron, 1997 - Elsevier
… of methoxyacetyl chloride in the presence of Lewis acids. 9 They investigated the utility of methoxyacetyl chloride as … between benzene and methoxyacetyl chloride with decarbonylation. …
Number of citations: 16 www.sciencedirect.com
OJ Park, SH Lee, TY Park, SW Lee, KH Cho - Tetrahedron: Asymmetry, 2005 - Elsevier
… Subsequent chemical coupling with methoxyacetyl chloride provided enantiomerically pure (… Chemical coupling of (R)-3 with methoxyacetyl chloride was carried out in toluene and gave …
Number of citations: 37 www.sciencedirect.com

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